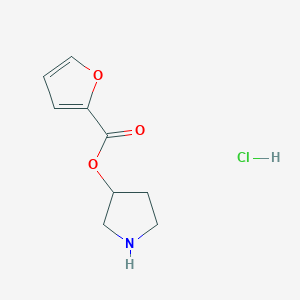
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid
Overview
Description
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H6F3NO2. It has a molecular weight of 205.14 . The IUPAC name for this compound is [2-(trifluoromethyl)-4-pyridinyl]acetic acid . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid and a series of its ester and amide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cells .Molecular Structure Analysis
The molecular structure of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid consists of a pyridine ring substituted with a trifluoromethyl group and an acetic acid group . The InChI code for this compound is 1S/C8H6F3NO2/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemicals
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid: is a key structural motif in various agrochemicals. Its derivatives are primarily used for crop protection, offering effective defense against pests . The trifluoromethyl group enhances the biological activity of these compounds, making them potent ingredients in pesticides.
Pharmaceuticals
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of drugs. Its unique physicochemical properties contribute to the development of medications with improved efficacy and stability. Several pharmaceutical products containing this moiety have been approved, and many more are undergoing clinical trials .
Material Science
The compound’s derivatives are utilized in material science for synthesizing novel materials. Its incorporation into various building blocks can lead to the development of materials with specific desired properties, such as increased strength or chemical resistance .
Veterinary Medicine
In veterinary medicine, 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid derivatives are used to create veterinary products. These compounds can enhance the effectiveness of treatments for animals, contributing to better health and disease management in veterinary applications .
Environmental Science
This compound plays a role in environmental science by contributing to the synthesis of chemicals that can potentially reduce environmental impact. Its derivatives may be used in developing environmentally friendly pesticides and herbicides .
Biochemistry
In biochemistry, the compound is used as a building block for synthesizing complex molecules. It can be involved in research studying the interaction of these molecules with biological systems, which is crucial for understanding biochemical processes and designing new drugs .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid These factors can include temperature, pH, and the presence of other compounds
properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLVCJRDGKYAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694921 | |
| Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid | |
CAS RN |
1000515-78-5 | |
| Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
